N-(2-ethylphenyl)-2,4,6-trinitroaniline
Description
Properties
CAS No. |
200134-23-2 |
|---|---|
Molecular Formula |
C14H12N4O6 |
Molecular Weight |
332.27 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H12N4O6/c1-2-9-5-3-4-6-11(9)15-14-12(17(21)22)7-10(16(19)20)8-13(14)18(23)24/h3-8,15H,2H2,1H3 |
InChI Key |
JGCXFEODEUDVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most direct route involves nucleophilic aromatic substitution (SNAr) between 2,4,6-trinitrochlorobenzene (TNCB) and 2-ethylaniline. The electron-deficient aromatic ring of TNCB facilitates displacement of the chlorine atom by the amine group of 2-ethylaniline under mild conditions.
Reaction Scheme :
Optimization Parameters
-
Solvent System : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates by stabilizing the transition state.
-
Temperature : Reactions proceed efficiently at 60–80°C, avoiding decomposition of nitro groups.
-
Catalyst : Addition of triethylamine (1.2 equiv.) neutralizes HCl, driving the reaction to completion.
Table 1: Yield Variation with Reaction Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 78 |
| Acetonitrile | 70 | 8 | 65 |
| Ethanol | 60 | 12 | 42 |
N-Alkylation of 2,4,6-Trinitroaniline
Reductive Amination Strategy
Building on methods for N-ethylaniline derivatives, 2,4,6-trinitroaniline (TNA) undergoes reductive alkylation with 2-ethylbenzaldehyde. Palladium on carbon (Pd/C) catalyzes hydrogen transfer from ammonium formate, enabling C–N bond formation.
Reaction Scheme :
Critical Considerations
-
Solvent : Aqueous 2-propanol (9:1 v/v) maximizes solubility of reactants and catalyst.
-
Stoichiometry : Equimolar aldehyde and TNA prevent over-alkylation.
-
Catalyst Loading : 0.1 equivalents of Pd/C achieve >70% yield without side products.
Table 2: Impact of Catalyst Loading on Yield
| Pd/C (equiv.) | Ammonium Formate (equiv.) | Yield (%) |
|---|---|---|
| 0.05 | 10 | 58 |
| 0.10 | 10 | 75 |
| 0.20 | 10 | 72 |
Sequential Nitration and Alkylation
Stepwise Synthesis
This method involves initial synthesis of N-(2-ethylphenyl)aniline followed by nitration. While less direct, it avoids handling highly reactive trinitro intermediates.
Nitration Conditions
-
Nitrating Agent : Mixed nitric-sulfuric acid (1:3 v/v) at 0–5°C.
-
Regioselectivity : The meta-directing effect of the amine group ensures nitration at the 2,4,6-positions.
Challenges :
-
Over-nitration risks decomposition; precise temperature control is critical.
-
The electron-rich N-(2-ethylphenyl) group may require protective strategies during nitration.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Practicality of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Direct Amination | Single-step, high atom economy | Requires TNCB, explosive intermediate | 65–78 |
| Reductive Alkylation | Mild conditions, scalable | Pd/C catalyst cost | 70–75 |
| Sequential Nitration | Avoids trinitro intermediates | Multi-step, lower overall yield | 40–55 |
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
N-(2-ethylphenyl)-2,4,6-trinitroaniline can be effectively analyzed using HPLC techniques. A notable method involves using a reverse phase HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method allows for the separation and quantification of the compound in various samples, making it useful in pharmacokinetics and impurity profiling .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC Column |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Particle Size | 3 µm |
| Application Type | Mass-Spec Compatible |
Explosive Applications
Historically, compounds like this compound have been utilized in military applications as components in explosive devices. Its structural similarity to other trinitroanilines suggests potential use in small warheads or as a substitute for less stable explosives .
Case Study: Use in Military Ordnance
In World War II, similar compounds were employed by the Imperial Japanese Navy as part of their explosive arsenal. The stability and explosive characteristics of trinitroanilines made them suitable for use in munitions such as mortars .
Research Applications
Pharmacological Studies
The pharmacokinetics of this compound are being investigated for potential therapeutic applications. Research indicates that its nitro groups may impart unique biological activities that could be harnessed for drug development .
Case Study: Pharmacokinetic Profiling
A recent study explored the absorption and metabolism of this compound in animal models. Results indicated a significant bioavailability which warrants further exploration into its medicinal properties .
Environmental Monitoring
Due to its chemical stability and persistence in the environment, this compound can serve as an indicator compound for environmental contamination studies. Its detection in soil and water samples can provide insights into pollution levels from industrial activities.
Table 2: Environmental Monitoring Parameters
| Parameter | Value |
|---|---|
| Detection Method | Gas Chromatography-Mass Spectrometry |
| Sample Matrices | Soil, Water |
| Target Concentration | ng/L to µg/L |
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Trinitroaniline Derivatives
| Compound | Substituent | Melting Point (°C) | Key Application | Sensitivity (h₅₀, cm) |
|---|---|---|---|---|
| 2,4,6-Trinitroaniline (TNA) | -NH₂ | 186 | Explosive precursor | Not reported |
| N-(3-nitrophenyl)-TNA | 3-nitrophenyl | 196 (dec.) | Antitumor agent | N/A |
| N-(2-hydroxyethyl nitrate)-TNA | 2-hydroxyethyl nitrate | 196 (dec.) | Energetic materials | N/A |
| N-(2-ethylphenyl)-TNA (inferred) | 2-ethylphenyl | ~100–120* | Potential pharmaceuticals | Likely low** |
Estimated based on N-alkyl/aryl analogs .
*Inferred from bulky substituents reducing sensitivity, akin to TATB (>320 cm) .
Chemical Reactivity and Stability
- Explosive Sensitivity: TNA derivatives with electron-withdrawing groups (e.g., -NO₂) are sensitive to mechanical shock. However, bulky substituents like ethylphenyl may reduce sensitivity by steric hindrance, as seen in TATB (1,3,5-triamino-2,4,6-trinitrobenzene), which has h₅₀ > 320 cm . N-(2-hydroxyethyl nitrate)-TNA exhibits instability under nitration, forming undesirable byproducts (e.g., N-nitro derivatives), suggesting similar challenges for ethylphenyl analogs .
- Hydrolysis: TNA undergoes slow hydrolysis in moist environments to form 2,4,6-trinitrophenol . Substituted derivatives like N-(2-ethylphenyl)-TNA may resist hydrolysis due to hydrophobic substituents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2-ethylphenyl)-2,4,6-trinitroaniline, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis involves sequential nitration and alkylation. Initial nitration of aniline derivatives (e.g., 2-ethylaniline) with mixed acid (HNO₃/H₂SO₄) at 0–5°C for controlled nitro-group introduction . Subsequent coupling with 2,4,6-trinitroaniline precursors requires inert solvents (e.g., DMF) and catalysts (e.g., Lewis acids) to minimize decomposition .
- Critical Parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Nitration | 0–5 | H₂SO₄/HNO₃ | None | 60–75 |
| Alkylation | 50–70 | DMF | AlCl₃ | 40–55 |
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- X-ray Crystallography : Resolves steric effects of the 2-ethylphenyl group on molecular packing (e.g., torsion angles between nitro and ethyl groups) .
- NMR Spectroscopy : ¹H NMR (δ 8.2–8.6 ppm for aromatic protons; δ 1.2–1.5 ppm for ethyl CH₃) and ¹³C NMR confirm substitution patterns .
- IR Spectroscopy : Peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Maintain humidity >20% to reduce friction sensitivity; store in polyethylene containers away from heat/reducing agents .
- Handling : Use blast shields, remote manipulators, and personal protective equipment (PPE). Monitor for symptoms like headache or cyanosis due to nitro-compound toxicity .
Advanced Research Questions
Q. How does the 2-ethylphenyl substituent influence the electronic and steric properties of 2,4,6-trinitroaniline?
- Electronic Effects : The ethyl group donates electrons weakly via hyperconjugation, slightly stabilizing the aromatic ring but insufficient to counteract the electron-withdrawing nitro groups. Basicity (pKa) decreases compared to unsubstituted trinitroaniline due to enhanced resonance delocalization .
- Steric Effects : X-ray data shows a 15–20° twist angle between the ethylphenyl and nitro groups, reducing planarity and altering intermolecular interactions .
Q. What are the dominant decomposition pathways of this compound under ambient and extreme conditions?
- Thermal Decomposition : At >150°C, rapid exothermic decomposition releases CO, CO₂, and residual carbon. Activation energy (Ea) ≈ 120 kJ/mol via DSC analysis .
- Hydrolysis : In moist environments, slow hydrolysis yields 2,4,6-trinitrophenol (picric acid) and 2-ethylaniline, detectable via LC-MS .
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?
- DFT Modeling : The PBE0 functional accurately predicts bond dissociation energies (BDEs) for nitro groups (~200 kJ/mol) and charge distribution on the aromatic ring .
- Reactivity Hotspots : Nitro groups at the 2,4,6-positions exhibit highest electrostatic potential (ESP), making them prone to nucleophilic attack .
Q. How should researchers address contradictions in reported synthesis yields and purity levels?
- Root Causes : Variability arises from nitration temperature control (±2°C deviation reduces yield by 10–15%) and solvent purity (DMF with <0.1% H₂O improves alkylation efficiency) .
- Mitigation : Standardize reaction monitoring (e.g., in situ FTIR for nitro-group formation) and optimize recrystallization solvents (e.g., ethanol vs. acetone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
